molecular formula C10H10BF3O2 B15298222 (3-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid

(3-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid

Katalognummer: B15298222
Molekulargewicht: 229.99 g/mol
InChI-Schlüssel: HXKPDAIZIGAYTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{3-[1-(trifluoromethyl)cyclopropyl]phenyl}boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in organic synthesis, medicinal chemistry, and material science.

Vorbereitungsmethoden

The synthesis of {3-[1-(trifluoromethyl)cyclopropyl]phenyl}boronic acid typically involves the following steps:

    Hydroboration: This is the most common route to organoborane reagents.

    Suzuki-Miyaura Coupling: This reaction is widely used for the formation of carbon-carbon bonds.

Analyse Chemischer Reaktionen

{3-[1-(trifluoromethyl)cyclopropyl]phenyl}boronic acid undergoes various types of chemical reactions:

    Oxidation: Boronic acids can be oxidized to form alcohols or phenols.

    Reduction: Reduction reactions can convert boronic acids to boranes.

    Substitution: Boronic acids can participate in substitution reactions, particularly in the presence of a suitable catalyst.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. Major products formed from these reactions include alcohols, phenols, and various substituted aromatic compounds .

Vergleich Mit ähnlichen Verbindungen

{3-[1-(trifluoromethyl)cyclopropyl]phenyl}boronic acid can be compared with other boronic acids such as:

The uniqueness of {3-[1-(trifluoromethyl)cyclopropyl]phenyl}boronic acid lies in its cyclopropyl group, which can influence its reactivity and binding properties compared to other boronic acids.

Eigenschaften

Molekularformel

C10H10BF3O2

Molekulargewicht

229.99 g/mol

IUPAC-Name

[3-[1-(trifluoromethyl)cyclopropyl]phenyl]boronic acid

InChI

InChI=1S/C10H10BF3O2/c12-10(13,14)9(4-5-9)7-2-1-3-8(6-7)11(15)16/h1-3,6,15-16H,4-5H2

InChI-Schlüssel

HXKPDAIZIGAYTG-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CC=C1)C2(CC2)C(F)(F)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.